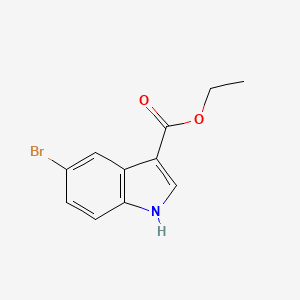

ethyl 5-bromo-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKGKNXUVQJLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657661 | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-54-4 | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103858-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 5-Bromo-1H-indole-3-carboxylate

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a critical intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs), kinase inhibitors, and indole-based alkaloids.[1][2] Its structural integrity—specifically the regiochemical placement of the bromine at C5 and the ester at C3—is paramount for downstream structure-activity relationship (SAR) studies.

This guide prioritizes the Trichloroacetyl Chloride Method over the classical Fischer Indole Synthesis for this specific target. While Fischer synthesis is foundational, it often suffers from regioselectivity issues when targeting 3-carboxylates directly from hydrazones. The trichloroacetyl route offers a high-fidelity, two-step protocol starting from commercially available 5-bromoindole, ensuring exclusive C3-functionalization without the formation of the 2-isomer byproducts common in pyruvate-based Fischer cyclizations.

Part 1: Strategic Retrosynthesis & Pathway Analysis

The synthesis of ethyl 5-bromo-1H-indole-3-carboxylate can be approached via two primary logic gates. The choice depends on the availability of starting materials and the scale of production.

Pathway A: The Trichloroacetyl Route (Recommended)

This method exploits the high nucleophilicity of the indole C3 position. Acylation with trichloroacetyl chloride yields a ketone intermediate that functions as a masked ester. Alcoholysis under mild basic conditions converts the trichloromethyl ketone directly to the ethyl ester.

-

Advantages: High regioselectivity (C3 only), operational simplicity, avoidance of transition metals.

-

Disadvantages: Use of corrosive trichloroacetyl chloride.

Pathway B: Vilsmeier-Haack Formylation & Oxidation

This route installs a formyl group at C3, which is subsequently oxidized to the carboxylic acid and esterified.

-

Advantages: Uses standard laboratory reagents (POCl₃, DMF).

-

Disadvantages: Three steps (Formylation

Oxidation

Caption: Retrosynthetic logic flow comparing the Trichloroacetyl route (Left) vs. Vilsmeier-Haack route (Right).

Part 2: Detailed Experimental Protocols

Protocol A: The Trichloroacetyl Chloride Method (Optimized)

This protocol is the industry standard for converting indoles to indole-3-carboxylates due to its reliability.

Step 1: Synthesis of 3-Trichloroacetyl-5-bromoindole

Reaction Principle: Electrophilic aromatic substitution (Friedel-Crafts acylation) at the electron-rich C3 position.

-

Reagents:

-

5-Bromoindole (1.0 equiv)

-

Trichloroacetyl chloride (1.2 equiv)

-

Pyridine (1.2 equiv) or 2,6-Lutidine (mild base)

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane.

-

-

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 5-bromoindole (e.g., 2.0 g, 10.2 mmol) in anhydrous DCM (20 mL). Add pyridine (0.97 g, 12.2 mmol) and cool the mixture to 0°C using an ice bath.

-

Addition: Dropwise add trichloroacetyl chloride (2.22 g, 12.2 mmol) in DCM (5 mL) over 30 minutes. The solution will likely turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product usually precipitates or forms a thick slurry.

-

Workup: Quench with ice-cold water (50 mL). Extract with DCM (3 x 30 mL). Wash the combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude solid (often beige/yellow) can be recrystallized from ethanol if necessary, but is often pure enough for the next step.

-

Step 2: Conversion to Ethyl 5-bromo-1H-indole-3-carboxylate

Reaction Principle: Haloform-type cleavage of the trichloromethyl ketone by ethoxide.

-

Reagents:

-

3-Trichloroacetyl-5-bromoindole (from Step 1)

-

Ethanol (Absolute)

-

Base: Potassium hydroxide (KOH) or Triethylamine (Et₃N) with DMAP.

-

-

Procedure:

-

Dissolution: Dissolve the crude intermediate (approx. 3.0 g) in absolute ethanol (30 mL).

-

Catalysis: Add a catalytic amount of KOH (0.1 equiv) or Et₃N (0.5 equiv). Note: Strong base drives the reaction faster but requires careful monitoring to avoid hydrolysis to the acid.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor the disappearance of the ketone spot on TLC.

-

Workup: Cool to RT. Concentrate the ethanol to ~20% volume under reduced pressure. Pour the residue into ice water.

-

Purification: The ester often precipitates as a pale yellow solid. Filter and wash with cold water. If no precipitate forms, extract with EtOAc, dry, and concentrate. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3).

-

Protocol B: Vilsmeier-Haack Route (Alternative)

Use this if trichloroacetyl chloride is unavailable.

-

Formylation: React 5-bromoindole with POCl₃ (1.1 equiv) in DMF (0°C to 40°C). Quench with ice/NaOH to isolate 5-bromoindole-3-carboxaldehyde .

-

Oxidation: Dissolve aldehyde in t-BuOH/H₂O. Add NaH₂PO₄ (buffer), 2-methyl-2-butene (scavenger), and NaClO₂ (oxidant). Stir at RT overnight to yield 5-bromoindole-3-carboxylic acid .

-

Esterification: Reflux the acid in Ethanol with catalytic H₂SO₄ for 12 hours.

Part 3: Characterization & Quality Control

Trustworthy identification relies on distinguishing the 3-carboxylate from the 2-carboxylate isomer.

Nuclear Magnetic Resonance (NMR)

The key diagnostic peak is the C2-Proton .

-

In 3-Carboxylate (Target): The proton at C2 appears as a sharp singlet (or doublet with small coupling to NH) typically between 7.90 – 8.15 ppm .

-

In 2-Carboxylate (Impurity): The proton at C3 appears further upfield, typically 7.10 – 7.30 ppm .

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

|---|---|---|---|---|

| NH | 12.0 - 12.3 | Broad s | 1H | Exchangeable indole NH |

| H-2 | 8.05 - 8.15 | s (d, J |

1H | Diagnostic: Deshielded by C3-ester |

| H-4 | 8.10 - 8.20 | d, J2.0 Hz | 1H | Deshielded by C3-ester & C5-Br |

| H-7 | 7.40 - 7.50 | d, J |

1H | Ortho coupling only |

| H-6 | 7.30 - 7.38 | dd, J8.5, 2.0 | 1H | Meta to Br, Ortho to H7 |

| CH₂ (Et) | 4.25 - 4.35 | q, J=7.0 Hz | 2H | Ester methylene |

| CH₃ (Et) | 1.30 - 1.38 | t, J=7.0 Hz | 3H | Ester methyl |

Mass Spectrometry (MS)

-

Technique: ESI (+) or EI.

-

Pattern: Look for the characteristic 1:1 doublet at m/z 268 and 270 due to the ⁷⁹Br and ⁸¹Br isotopes.

Physical Properties[1][2][4][5]

-

Appearance: Pale yellow to off-white solid.

-

Melting Point: While specific literature values for the 3-ester vary, analogous 3-carboxylates typically melt between 140–160°C . Note: The 2-carboxylate melts around 163-167°C. Do not rely solely on MP for isomer differentiation; use NMR.

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in reagents. | Ensure DCM is anhydrous; trichloroacetyl chloride hydrolyzes rapidly. |

| N-Acylation | Reaction temperature too high. | Keep addition at 0°C. If N-acylation occurs (N-CO-CCl₃), it usually hydrolyzes off during the ethanolic workup in Step 2. |

| Regioisomer Mix | Used wrong starting material. | Confirm starting material is 5-bromoindole, not a hydrazone. This protocol prevents regioisomer formation by design. |

| Product is Acid | Hydrolysis during Step 2. | Use anhydrous ethanol. Avoid excess water during the basic reflux. If acid forms, re-esterify with EtOH/H₂SO₄. |

References

-

Fischer Indole Synthesis Mechanisms

- Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.

-

Mechanism Overview:

-

Trichloroacetyl Route to Indole-3-Carboxylates

- Ottoni, O., et al. "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method for the Synthesis of 3-Acylindoles." Tetrahedron, 1998.

-

Protocol Validation: (Analogous transformation).

-

Vilsmeier-Haack Formylation

- Seshadri, S. "Vilsmeier-Haack Reaction and Its Applications." Journal of Scientific & Industrial Research, 1973.

-

Methodology:

-

Characterization Data Support

-

Spectral Database for Organic Compounds (SDBS): (General spectral trends for 5-bromoindoles).

-

Sigma-Aldrich Product Data (Analogous 2-ester for comparison):

-

Sources

Unlocking the Pharmacological Potential of 5-Bromoindole Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Introduction & Strategic Rationale

The indole nucleus is a privileged structural motif in modern drug discovery, found in numerous natural products and FDA-approved therapeutics[1]. The strategic introduction of a bromine atom at the C-5 position fundamentally alters the physicochemical properties of the indole ring. This specific halogenation enhances membrane permeability, increases metabolic stability against cytochrome P450 oxidation, and provides a crucial synthetic handle for palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling)[1]. Furthermore, the bromination of natural indole compounds is frequently associated with a marked increase in biological activity, making 5-bromoindole derivatives highly valuable building blocks for oncology, infectious disease, and neuropharmacology applications[2].

Mechanisms of Action & Target Pathways

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, 5-bromoindole derivatives exert their antiproliferative effects by interfering with critical signaling cascades. For instance, 5-bromoindole-2-carboxylic acid derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to cell cycle arrest and the activation of apoptosis in human cancer cell lines[3]. The bulky, polarizable bromine atom effectively occupies hydrophobic pockets within the kinase domain, stabilizing the inactive conformation of the enzyme. Additionally, related scaffolds like 5-bromo-7-azaindole serve as critical intermediates in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase utilized in the treatment of melanoma[1].

Caption: EGFR and RAF-MEK-ERK signaling cascade inhibited by 5-bromoindole derivatives.

Antimicrobial & Antivirulence: Quorum Sensing Antagonism

Beyond direct bactericidal and fungicidal activity, 5-bromoindole derivatives have demonstrated profound antivirulence properties. Specifically, 5-bromoindole-3-carboxaldehyde acts as a competitive antagonist for the LasR Quorum Sensing (QS) receptor in Pseudomonas aeruginosa[4]. By inhibiting this pathway, the derivative suppresses the production of destructive virulence factors—such as pyocyanin, elastase, and protease—without exerting the selective survival pressure that typically drives antibiotic resistance[4].

Quantitative Biological Data

To facilitate a clear comparison of efficacy, the following tables summarize the quantitative biological activities of various 5-bromoindole derivatives across different therapeutic areas.

Table 1: Anticancer Activity Profiles

| Compound Class | Target Cell Line | IC50 / GI50 (µM) | Primary Mechanism of Action |

| 5-Bromoindole-1,3,4-oxadiazoles | MDA-MB-231 (Breast) | 2.82 ± 0.33 | Apoptosis induction / Antioxidant[5] |

| N-Alkyl-5-bromoindole | MCF-7 (Breast) | 18.4 | Actin dynamics / Anti-migratory[6] |

| 5-Bromobrassinin | B16-F10 (Melanoma) | ~15.0 | IDO inhibition / ROS-dependent apoptosis[2] |

Table 2: Antimicrobial & Antifungal Activity Profiles

| Compound Class | Target Pathogen | Efficacy Metric | Key Finding |

| 5-Bromo-1H-indole-2-carboxamides | E. coli, P. aeruginosa | MIC: 0.35–1.25 µg/mL | Superior antibacterial activity to standard gentamicin |

| 3-Acyl-5-bromoindole | Botrytis cinerea | Mycelial Growth Inhibition | 13.8-fold increase in activity vs. unsubstituted indole[7] |

| 5-Bromoindole-3-carboxaldehyde | P. aeruginosa (Pa01) | 92.5% Pyocyanin Inhibition | Potent LasR Quorum Sensing Antagonist[4] |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, scientific integrity, and high-confidence data, experimental workflows must be designed with built-in validation mechanisms and a clear understanding of the causality behind methodological choices.

Caption: Self-validating experimental workflow for 5-bromoindole drug development.

Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-5-bromoindole Derivatives

Causality & Rationale: Traditional Friedel-Crafts acylation of halogenated indoles often suffers from poor regioselectivity and requires prolonged heating, which can lead to substrate degradation. Microwave irradiation (MW) ensures rapid, uniform heating, driving the reaction kinetically toward the C-3 acylated product while minimizing thermal byproducts[7].

-

Preparation : Combine 5-bromoindole (1.0 eq) and the appropriate acyl chloride (1.2 eq) in a microwave-safe reaction vial under solvent-free conditions.

-

Irradiation : Subject the mixture to microwave irradiation at 90 °C, 150 W for 15 minutes[7].

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) every 5 minutes to confirm the complete consumption of the starting material.

-

-

Purification : Quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing residual acid is critical to prevent the acid-catalyzed polymerization of the indole ring. Extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality & Rationale: To accurately assess the antibacterial potency of 5-bromoindole-2-carboxamides, a microdilution assay is utilized. The inclusion of strict controls ensures that the observed growth inhibition is strictly due to the compound's mechanism of action and not solvent toxicity or media contamination.

-

Inoculum Preparation : Culture the target strain (e.g., E. coli or P. aeruginosa) in Mueller-Hinton broth to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL), then dilute 1:100.

-

Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the 5-bromoindole derivative in DMSO. Causality: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced cytotoxicity from skewing the results.

-

Inoculation & Controls : Add 50 µL of the bacterial suspension to each well.

-

Positive Control: Broth + Bacteria + 1% DMSO (Validates bacterial viability and confirms the solvent is non-toxic at the working concentration).

-

Negative Control: Broth + 1% DMSO only (Validates media sterility).

-

Reference Control: Ciprofloxacin or Gentamicin (Validates assay sensitivity against a known standard).

-

-

Incubation & Readout : Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration completely inhibiting visual bacterial growth, subsequently confirmed by optical density (OD600) readings using a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 5-bromoindoles is heavily dictated by the unique properties of the C-5 bromine atom. In target binding, the electron-withdrawing nature of the bromine increases the acidity of the indole N-H, strengthening its capacity as a hydrogen bond donor. Furthermore, the polarizability of the bromine atom allows for highly specific "halogen bonding"—an interaction between the electrophilic equatorial region of the halogen (the sigma-hole) and a nucleophilic region of the target protein backbone. This interaction is frequently observed in the hydrophobic pockets of kinases such as EGFR and Glycogen Synthase Kinase 3 (GSK-3), where 5-bromoindole acts as a potent potential inhibitor[8].

References

-

Beilstein Archives - Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at:[Link]

-

ResearchGate - Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Available at: [Link]

-

bioRxiv - Effect of curcumin and 5-bromoindole-3-carboxaldehyde on the inhibition of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. Available at:[Link]

-

Chemical Methodologies - Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant. Available at: [Link]

-

MDPI - Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Available at: [Link]

-

D-nb.info - 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]

-

MDPI - An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. chemmethod.com [chemmethod.com]

- 6. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

Reactivity of the Indole Nucleus in Ethyl 5-bromo-1H-indole-3-carboxylate

Executive Summary: The Bifunctional Scaffold

Ethyl 5-bromo-1H-indole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry, most notably serving as a core structural motif in broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and kinase inhibitors. Its utility stems from its orthogonal reactivity profile :

-

The Pyrrole Core (N1/C2): The C3-ester significantly increases the acidity of the N1-H and C2-H bonds, altering the standard indole nucleophilicity and enabling site-selective functionalization without protecting groups.

-

The Benzenoid Ring (C5): The 5-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the pharmacophore.

This guide dissects the electronic influences of the substituents and provides validated protocols for exploiting these reactivity nodes.

Electronic Profile & Mechanistic Grounding

The Push-Pull System

Standard indole reactivity is characterized by high nucleophilicity at C3. However, in ethyl 5-bromo-1H-indole-3-carboxylate , this is inverted.

-

C3-Ethoxycarbonyl Effect: This strong electron-withdrawing group (EWG) conjugates with the N1 lone pair. It reduces electron density in the pyrrole ring, effectively "blocking" C3 from electrophilic attack and significantly lowering the pKa of the N1 proton (from ~17 to ~13-14).

-

5-Bromo Effect: The halogen exerts a dual effect—inductive withdrawal (-I) deactivating the benzene ring, and weak mesomeric donation (+M). In this scaffold, the -I effect dominates, making the ring less susceptible to oxidative degradation but highly reactive toward oxidative addition with Pd(0).

Reactivity Map (Graphviz Visualization)

The following diagram maps the electronic logic to specific synthetic transformations.

Caption: Orthogonal reactivity map showing the four distinct functionalization zones of the scaffold.

Reactivity Tier 1: The Pyrrole Nitrogen (N1)

Mechanism and Advantage

Unlike unsubstituted indoles, which often require harsh bases (e.g., KOH/DMSO or NaH/DMF at heat) to prevent C3-alkylation side reactions, the 3-carboxylate group directs alkylation exclusively to N1. The conjugate base is stabilized by the ester carbonyl, preventing C-alkylation.

Validated Protocol: N-Alkylation

Objective: Introduction of a benzyl or alkyl group at N1.[1] Reagents: Sodium Hydride (NaH), DMF, Alkyl Halide.[1]

-

Preparation: Dissolve ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under Argon.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

-

Observation: Evolution of H2 gas.[1] The solution typically turns yellow/orange due to the delocalized anion.

-

Time: Stir for 30 min at 0°C to ensure complete deprotonation.

-

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.[1]

-

Completion: Allow to warm to RT. Monitor by TLC (typically 1-3 hours).[1]

-

Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Wash with LiCl (5% aq) to remove DMF.

Why this works: The C3-ester prevents the "ambident" nature of the indole anion from causing mixtures. Reaction is strictly N-selective [1].

Reactivity Tier 2: The C5-Bromo Handle (Cross-Coupling)

Suzuki-Miyaura Coupling

The 5-bromo position is the primary vector for increasing molecular complexity. The electron-deficient nature of the ring (due to the ester) facilitates the oxidative addition step of the catalytic cycle, making this substrate highly reactive even with mild catalysts.

Validated Protocol: C5-Arylation

Objective: Coupling with phenylboronic acid. Catalyst System: Pd(dppf)Cl2·DCM is preferred over Pd(PPh3)4 due to higher stability and resistance to oxidation.

| Component | Equivalents | Role |

| Substrate | 1.0 | Electrophile |

| Ar-B(OH)2 | 1.2 - 1.5 | Nucleophile |

| Pd(dppf)Cl2 | 0.05 (5 mol%) | Catalyst |

| K2CO3 | 2.0 - 3.0 | Base (Activates Boron) |

| Dioxane/H2O | 4:1 Ratio | Solvent System |

Step-by-Step:

-

Degassing: Charge reaction vessel with substrate, boronic acid, base, and catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane and water.

-

Reaction: Heat to 80-90°C for 4-12 hours.

-

Note: The ester group at C3 is generally stable to these conditions (mild base, aqueous media) provided the temperature isn't excessive (>100°C) and reaction time is controlled.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Mechanistic Insight: The 3-COOEt group does not sterically hinder the 5-position, allowing for high yields (>80%). However, if the boronic acid is sterically demanding (e.g., ortho-substituted), switching to Buchwald's S-Phos or X-Phos ligands may be necessary [2].

Reactivity Tier 3: The C2 Position (C-H Activation)

The "Blocked C3" Opportunity

In normal indoles, electrophilic substitution occurs at C3. When C3 is blocked by an ester, reactivity shifts to C2. Furthermore, the carbonyl oxygen of the ester can act as a Directing Group (DG) for transition metals (Pd, Rh, Ru), facilitating C2-H activation.

Direct C2-Arylation (Oxidative Coupling)

Instead of pre-functionalizing C2 with a halogen, modern protocols utilize Direct Arylation.

-

Catalyst: Pd(OAc)2 (10 mol%)

-

Oxidant: Ag2CO3 or Cu(OAc)2 (to regenerate Pd(II))

-

Coupling Partner: Aryl Iodide

-

Conditions: 110°C in DMF/DMSO.

Mechanism: The Pd(II) coordinates to the ester carbonyl and the indole nitrogen, placing the metal in proximity to the C2-H bond for concerted metallation-deprotonation (CMD) [3].

Synthetic Workflow Visualization

The following diagram illustrates a divergent synthesis strategy starting from the core scaffold, utilized in the development of antiviral candidates (e.g., Arbidol analogs).

Caption: Divergent synthetic pathway for accessing biologically active indole-3-carboxamides.

References

-

N-Alkylation of Indoles: Cee, V. J., et al. "Discovery of AMG 510." ACS Medicinal Chemistry Letters, 2019, 10(10), 1302-1308. Link (Demonstrates base-mediated alkylation on electron-deficient indoles).

-

Suzuki Coupling of 5-Bromoindoles: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. Link (Foundational protocol for bromo-arene coupling).

-

C2-H Activation: Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019, 119(4), 2192-2452. Link (Reviews ester-directed C-H activation).

-

Arbidol Analog Synthesis: Chai, H., et al. "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." Bioorganic & Medicinal Chemistry Letters, 2017.[2] Link (Details the specific manipulation of the ethyl 6-bromoindole-3-carboxylate scaffold, analogous to the 5-bromo isomer).

Sources

The Substituted Indole Scaffold: A Privileged Pharmacophore in Modern Therapeutics

Executive Summary

The indole scaffold—a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its remarkable chemical versatility, electron-rich nature, and capacity for hydrogen bonding allow it to mimic endogenous molecules (such as serotonin and tryptophan) and interact with a vast array of biological targets[1][2]. Over the past decade, the strategic substitution of the indole core has driven the development of highly potent, FDA-approved therapeutics, particularly in oncology, where it serves as the backbone for multi-targeted receptor tyrosine kinase (RTK) inhibitors and epigenetic modulators[3][4].

This technical guide synthesizes the mechanistic pharmacology, quantitative structure-activity relationship (SAR) data, and field-proven experimental workflows required to successfully design, synthesize, and validate next-generation substituted indole therapeutics.

The Structural Basis of a "Privileged" Pharmacophore

To understand why indole is so effective, we must look at its physicochemical properties. The indole ring's size, planarity, and electron distribution allow it to fit seamlessly into the hydrophobic binding pockets of G protein-coupled receptors (GPCRs), nuclear receptors, and kinase ATP-binding sites[1].

From an application standpoint, the pyrrole moiety is highly electron-rich, dictating a pronounced tendency to undergo electrophilic aromatic substitution, most notably at the C3 position[5]. By functionalizing the C2, C3, or N1 positions with specific halogens, aryl groups, or alkyl chains, medicinal chemists can fine-tune the molecule's bioisosteric properties, improving target selectivity, membrane permeability, and metabolic stability while minimizing off-target toxicity[2][4].

Target Landscape and Mechanistic Pathways

Substituted indoles exhibit a broad spectrum of pharmacological activities, but their most profound clinical impact has been in targeted oncology[3].

Receptor Tyrosine Kinase (RTK) Inhibition

Many indole derivatives function as ATP-competitive inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Anaplastic Lymphoma Kinase (ALK)[3][4]. By occupying the ATP-binding cleft of the kinase domain, these compounds prevent autophosphorylation, thereby shutting down downstream signaling cascades (like the PI3K/AKT and RAS/MAPK pathways) that drive tumor proliferation and angiogenesis[6][7].

Mechanism of action for indole-based TKIs blocking RTK signaling.

Epigenetic Modulation via HDAC Inhibition

Beyond kinases, the indole scaffold is highly effective in epigenetic regulation. Panobinostat, an FDA-approved indole derivative, is a pan-histone deacetylase (HDAC) inhibitor[3]. The indole ring acts as a surface recognition cap that interacts with the rim of the HDAC active site, while a hydroxamic acid tail chelates the catalytic zinc ion. This leads to the accumulation of acetylated histones, altering chromatin structure and triggering apoptosis in malignant cells[3][8].

Quantitative Analysis of FDA-Approved Indole Therapeutics

To guide future SAR optimization, it is critical to benchmark against clinically successful molecules. The following table summarizes key FDA-approved indole derivatives, their primary targets, and their highly potent half-maximal inhibitory concentrations (

| Drug Name (Trade Name) | FDA Approval | Primary Target(s) | Key | Primary Indication |

| Sunitinib (Sutent) | 2006 | VEGFR2, PDGFRβ | VEGFR2: 80 nM, PDGFRβ: 2 nM[10] | Renal Cell Carcinoma, GIST |

| Nintedanib (Ofev) | 2014 | VEGFR1-3, FGFR1-3 | VEGFR: 13-34 nM, FGFR: 37-108 nM[12] | Idiopathic Pulmonary Fibrosis |

| Panobinostat (Farydak) | 2015 | Pan-HDAC (Class I, II, IV) | HDACs: 2.1 - 531 nM (avg ~5 nM)[8] | Multiple Myeloma |

| Osimertinib (Tagrisso) | 2015 | EGFR (mutant L858R/T790M) | L858R/T790M: 1 nM, L858R: 12 nM[11] | Non-Small Cell Lung Cancer |

| Alectinib (Alecensa) | 2015 | ALK, RET | ALK: 1.9 nM[9] | ALK+ Non-Small Cell Lung Cancer |

Experimental Workflows: Synthesis and Screening

As an application scientist, I emphasize that a successful drug discovery campaign relies on robust, self-validating workflows. The intrinsic properties of indoles require specific experimental considerations, particularly regarding synthetic conditions and assay interference.

Iterative SAR optimization workflow for substituted indole therapeutics.

Protocol 1: Palladium-Catalyzed Synthesis of 3-Substituted Indoles

Causality & Rationale: The traditional Fischer indole synthesis relies on harsh acidic conditions that often degrade sensitive functional groups[1][13]. To build a diverse SAR library, we employ a modern, milder one-pot Palladium-catalyzed method (adapted from Hayashi et al.) to generate 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanones[5].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 mmol of the substituted 2-(2-nitro-1-phenylethyl)cyclohexanone precursor in 5.0 mL of anhydrous methanol.

-

Catalyst Addition: Add 10 mol% of Palladium on Carbon (Pd/C, 10 wt%). Expert Tip: Ensure the Pd/C is completely dry to prevent catalytic poisoning.

-

Reaction: Stir the mixture at 80°C for 12 hours under a hydrogen balloon (1 atm). The reaction proceeds via reduction of the nitro group followed by intramolecular cyclization[5].

-

Purification: Filter the crude mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Self-Validation System: Purify via flash column chromatography (hexane/ethyl acetate). Validate the structural integrity and C3-substitution via

and

Protocol 2: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: The conjugated heteroaromatic nature of the indole core often causes auto-fluorescence, which heavily confounds standard colorimetric or standard fluorescent readouts. To ensure trustworthiness, we mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which utilize a time delay to eliminate background fluorescence interference[14].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Compound Plating: Dispense 100 nL of the synthesized indole compounds (in 100% DMSO) into a 384-well pro-binding microplate using an acoustic liquid handler to create an 11-point dose-response curve (ranging from 10

M to 0.1 nM). -

Enzyme Addition: Add 5

L of the target RTK (e.g., recombinant ALK or EGFR) diluted in kinase buffer. Incubate for 15 minutes at room temperature to allow compound binding. -

Reaction Initiation: Add 5

L of a substrate mixture containing ATP (at the -

Detection: Stop the reaction by adding 10

L of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor). -

Self-Validation System: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the

-factor using DMSO negative controls and a known potent inhibitor (e.g., Staurosporine) as a positive control. Critical Check: The assay is only deemed valid if

Conclusion & Future Directions

The indole scaffold remains a cornerstone of rational drug design due to its unparalleled ability to engage diverse molecular targets with high affinity[1][2]. While current FDA-approved indoles primarily function as traditional inhibitors (TKIs and HDAC inhibitors)[3], the future of indole therapeutics lies in targeted protein degradation. Researchers are actively utilizing substituted indoles as highly specific target-binding ligands for Proteolysis Targeting Chimeras (PROTACs), leveraging the scaffold's proven pharmacokinetic stability to degrade, rather than merely inhibit, oncogenic proteins.

References

1.[1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI - 1 2.[2] Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives - ResearchGate - 2 3.[13] Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review - pcbiochemres.com - 13 4.[5] Recent advances in the synthesis of indoles and their applications - RSC Publishing - 5 5.[3] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - NIH - 3 6.[4] Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update - NIH - 4 7.[6] Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI - 6 8.[9] Alectinib (CH5424802) | ALK Inhibitor - MedChemExpress - 9 9.[8] Panobinostat | Non-selective HDACs - Tocris Bioscience - 8 10.[10] Sunitinib | SU 11248 | RTK inhibitor - TargetMol - 10 11.[12] VEGFR2/KDR/Flk-1 Inhibitor, Gene - MedChemExpress - 12 12.[14] Alectinib (CH5424802) | ALK Inhibitor - Selleck Chemicals -14 13.[11] Osimertinib-d6 (AZD-9291-d6) | Mutant-Selective EGFR Inhibitor - MedChemExpress - 11 14.[7] Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - NIH - 7

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sunitinib | SU 11248 | RTK inhibitor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. selleckchem.com [selleckchem.com]

Structural Elucidation of Novel Bromoindole Compounds: A Technical Guide

Executive Summary

Bromoindole alkaloids, predominantly isolated from marine sources such as Laurencia red algae, Aplysia sea hares, and sponges like Hyrtios and Geodia, represent a privileged scaffold in drug discovery. Their structural diversity—ranging from simple brominated tryptamines to complex bis-indole macrocycles—often correlates with potent kinase inhibitory, antimicrobial, and anticancer activities.

However, the structural elucidation of these compounds presents unique challenges. The electron-withdrawing nature of bromine alters standard chemical shifts, while the scarcity of protons on highly substituted indole rings creates "silent" zones in 2D NMR. This guide provides a rigorous, self-validating workflow for the isolation and structural assignment of novel bromoindoles, integrating high-resolution mass spectrometry (HRMS), multidimensional NMR, and chiroptical methods.

Phase 1: Isolation and Purification Strategy

Objective: Obtain >95% purity to ensure spectroscopic signals are intrinsic to the analyte and not artifacts of co-eluting metabolites.

The "Soft" Extraction Protocol

Marine bromoindoles can be labile. Avoid aggressive acid/base treatments during initial extraction to prevent dehalogenation or polymerization.

-

Step 1: Lyophilize the biological material (sponge/algae) to remove water, which interferes with organic solvent penetration.

-

Step 2: Extract with MeOH:DCM (1:1) . Methanol disrupts cell membranes, while Dichloromethane (DCM) solubilizes the lipophilic indole core.

-

Step 3: Desalt via C18 Flash Chromatography . Load crude extract onto a C18 cartridge; wash with H₂O to remove salts/sugars, then elute bromoindoles with 100% MeOH.

High-Performance Liquid Chromatography (HPLC)

Isocratic elution often fails for complex marine extracts. A gradient approach is mandatory.

Standard Protocol for Bromoindoles:

-

Column: Phenyl-Hexyl or C18 (5 µm, 250 × 10 mm). Why? Phenyl-hexyl phases offer superior pi-pi selectivity for separating indole regioisomers.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

-

Gradient: 10% B to 100% B over 30 minutes.

-

Detection: UV at 220 nm (peptide bond/indole absorption) and 280 nm (tryptophan-like aromatic system).

Figure 1: Optimized isolation workflow for lipophilic marine alkaloids.

Phase 2: Mass Spectrometry – The Bromine Signature

Objective: Determine the molecular formula and the number of bromine atoms (

Bromine has two stable isotopes,

Interpreting the Isotopic Envelope

Do not rely solely on the monoisotopic mass (

| Br Count | Pattern Signature (Approximate Intensity) | Interpretation |

| 1 Br | 1 : 1 (M : M+2) | Single bromine atom. Characteristic "twin tower" peaks. |

| 2 Br | 1 : 2 : 1 (M : M+2 : M+4) | Two bromines. The center peak is double the height of the satellites. |

| 3 Br | 1 : 3 : 3 : 1 | Three bromines.[1] Two central peaks are dominant and equal.[2] |

Protocol:

-

Acquire LC-HRMS (ESI+) data.

-

Identify the base peak.[2]

-

Zoom into the molecular ion cluster.

-

Compare the experimental intensity ratio to the theoretical distribution calculated by the binomial expansion

.

Figure 2: Decision logic for assigning halogen count based on MS isotopic patterns.

Phase 3: NMR Spectroscopy – The Backbone Solution

Objective: Solve the regiochemistry of the bromine substitution and the connectivity of the side chain.

The "Heavy Atom" Effect

Bromine is electronegative but also large (polarizable). Its effect on chemical shifts is distinct from lighter halogens like fluorine.

- H NMR: Protons ortho to the bromine are typically deshielded (shifted downfield) due to the inductive effect (-I).

-

C NMR: The carbon directly attached to bromine (

Regiochemistry Assignment (The 5- vs. 6-Br Dilemma)

Distinguishing 5-bromoindole from 6-bromoindole is a common challenge.

-

5-Bromoindole: The coupling pattern for H-4 and H-6 is a meta-coupling (

Hz). H-4 appears as a doublet (d) with small coupling, and H-6 as a doublet of doublets (dd). -

6-Bromoindole: H-5 and H-7 show meta-coupling. H-7 is often a narrow doublet.

Table 1: Characteristic NMR Data for 5-Bromoindole Core (in CDCl₃)

| Position | Multiplicity | Key HMBC Correlations | ||

| NH-1 | 8.10 | br s | - | - |

| C-2 | 7.19 | t | 125.3 | H-2 |

| C-3 | 6.47 | t | 102.3 | H-3 |

| C-4 | 7.76 | d ( | 121.8 | H-4 |

| C-5 | - | - | 113.0 | - |

| C-6 | 7.21 | dd ( | 124.8 | H-6 |

| C-7 | 7.27 | d ( | 112.5 | H-7 |

The "Silent" Connectivity Protocol (HMBC)

In substituted bromoindoles, quaternary carbons are abundant. Standard HSQC is insufficient.

-

Experiment:

H- -

Rationale: The indole NH proton is a distinct anchor. It typically correlates with C-2, C-3, C-3a, and C-7a. This ties the benzene ring to the pyrrole ring, proving the bicyclic core integrity.

Figure 3: Critical HMBC correlations from the Indole NH proton to establish the bicyclic framework.

Phase 4: Stereochemical Assignment

Objective: Determine the absolute configuration (R/S) of chiral centers in the side chain.

Electronic Circular Dichroism (ECD)

For bromoindoles, the indole chromophore produces distinct Cotton effects (CE) in the UV region (200–300 nm).

-

Method: Calculate the theoretical ECD spectrum of the putative (R)-isomer using Time-Dependent Density Functional Theory (TD-DFT) (e.g., B3LYP/6-31G*).

-

Validation: Compare the calculated spectrum with the experimental data. A mirror-image match confirms the enantiomer.

X-Ray Crystallography (The Gold Standard)

Bromine is a "heavy atom" with a high scattering factor (

-

Flack Parameter: For a correct absolute structure, the Flack parameter should be near 0.0 (e.g.,

). A value of 1.0 indicates the inverted structure.

References

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Retrieved from [Link]

-

Lee, H. et al. (2018).[3] A Novel Bromoindole Alkaloid from a Korean Colonial Tunicate Didemnum sp.[4] KoreaMed Synapse. Retrieved from [Link]

-

MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs. Retrieved from [Link]

-

Heterocycles. (2018).[3][5][6] New Bromoindole Alkaloid Isolated from the Marine Sponge Hyrtios erectus.[5] Retrieved from [Link]

-

Thieme Connect. (2019). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of Ethyl 5-bromo-1H-indole-3-carboxylate

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a critical heterocyclic intermediate used in the synthesis of antiviral agents (e.g., Umifenovir/Arbidol analogs) and antitumor candidates. Its physicochemical behavior is governed by the interplay between the lipophilic 5-bromoindole core and the polarizable ethyl ester moiety.

This guide provides a comprehensive solubility profile, experimental protocols for dissolution and purification, and mechanistic insights into solvent interactions. It is designed to assist medicinal chemists and process engineers in optimizing reaction conditions and isolation procedures.

Physicochemical Properties & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular forces at play.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Structure | Indole core, 5-Br, 3-COOEt | Mixed lipophilic/polar character. |

| H-Bond Donor | Indole N-H (1 count) | Requires H-bond accepting solvents (DMSO, Alcohols) for high solubility. |

| H-Bond Acceptor | Ester Carbonyl (2 counts) | Interactions with protic solvents; good solubility in moderate dipoles (EtOAc). |

| Lipophilicity | High (due to Br and Ethyl group) | Poor water solubility; high affinity for halogenated and aromatic solvents. |

| Crystal Lattice | High Lattice Energy (π-stacking) | Requires thermal energy (heat) to break lattice in protic solvents like Ethanol. |

Mechanistic Insight: The "Like Dissolves Like" Nuance

The 5-bromo substituent significantly increases the hydrophobicity of the indole ring compared to the unsubstituted parent. Consequently, while simple indoles might dissolve in hot water, this derivative is strictly hydrophobic . The ester group at position 3 stabilizes the molecule but reduces the basicity of the nitrogen, making it less susceptible to dissolving in weak aqueous acids compared to alkyl-indoles.

Solubility Profile in Common Organic Solvents

The following data categorizes solvents based on their interaction efficiency with Ethyl 5-bromo-1H-indole-3-carboxylate.

Class A: High Solubility (Primary Reaction Solvents)

Solubility > 100 mg/mL at 25°C These solvents disrupt both intermolecular Hydrogen bonding (N-H...O=C) and π-π stacking.

-

DMSO (Dimethyl Sulfoxide): Excellent. The sulfoxide oxygen is a strong H-bond acceptor for the indole NH.

-

DMF (Dimethylformamide): Excellent. Standard solvent for nucleophilic substitutions or couplings (e.g., Suzuki-Miyaura).

-

THF (Tetrahydrofuran): Good. Useful for reductions or lithiation reactions, though less effective than DMSO for high concentrations.

Class B: Moderate/Temperature-Dependent (Purification Solvents)

Solubility 10–50 mg/mL at 25°C; High at Reflux These are ideal for recrystallization .

-

Ethanol (EtOH): Sparingly soluble at RT; highly soluble at 78°C. The standard solvent for purification.

-

Methanol (MeOH): Similar profile to ethanol but slightly better solubility at RT due to higher polarity.

-

Ethyl Acetate (EtOAc): Good solubility. Often used as the "solvent" in solvent/antisolvent precipitations.

-

Dichloromethane (DCM): High solubility. Used for extraction and chromatography loading.[1][2][3]

Class C: Antisolvents (Precipitation Media)

Solubility < 1 mg/mL at 25°C Used to force the compound out of solution.

-

Water: Insoluble.[4] Used to quench reactions and precipitate the product from organic solutions.

-

Hexanes / Petroleum Ether: Very low solubility. Used to wash crystals to remove non-polar impurities or to precipitate the product from EtOAc solutions.

Experimental Protocols

Protocol 4.1: Rapid Solubility Screening Workflow

Objective: Determine the approximate solubility limit for process development.

-

Preparation: Weigh 10 mg of Ethyl 5-bromo-1H-indole-3-carboxylate into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block).

-

Calculation:

Protocol 4.2: Purification via Recrystallization (Ethanol/Water)

Context: This is the industry-standard method for purifying indole esters to remove colored oxidation byproducts.

-

Dissolution: Suspend crude Ethyl 5-bromo-1H-indole-3-carboxylate in Absolute Ethanol (approx. 10 mL per gram of solid).

-

Heating: Heat the mixture to reflux (approx. 80°C) with stirring until the solid completely dissolves. Note: If dark particles remain, perform a hot filtration.

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint permanent turbidity (cloudiness) persists.

-

Clarification: Add a few drops of hot Ethanol to restore clarity.[2]

-

Crystallization: Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Then, cool in an ice bath (0-5°C) for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold 50% EtOH/Water.

-

Drying: Dry under vacuum at 45°C for 12 hours.

Visualizations & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Recrystallization Process Flow

This diagram visualizes the critical thermal gradients required for successful purification.

Caption: Thermal cycle for the purification of Ethyl 5-bromo-1H-indole-3-carboxylate via Ethanol/Water recrystallization.

References

-

BenchChem. (n.d.). Purification of 5-Bromo-1H-indole-2-carboxylic Acid. (Note: Applies analogous principles to the 3-carboxylate isomer regarding alcohol recrystallization). Retrieved from

-

Royal Society of Chemistry. (2017). Regioselective C5−H Direct Iodination of Indoles. (Provides chromatographic data for ethyl indole-3-carboxylates using EtOAc/Pet Ether). Retrieved from

-

Sigma-Aldrich. (n.d.).[5] Ethyl 5-bromoindole-3-carboxylate Product Page. (CAS 103858-54-4 verification).[8] Retrieved from

-

Canadian Science Publishing. (1955). The Structure of Monobrominated Ethyl Indole-3-Carboxylate. (Foundational work on the synthesis and crystallization of bromoindole esters). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]

- 4. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arsenic(III) oxide ACS reagent primary standard 1327-53-3 [sigmaaldrich.com]

- 6. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 7. CAS 877-03-2: 5-Bromoindole-3-carboxaldehyde | CymitQuimica [cymitquimica.com]

- 8. 3-bromoindole | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of Ethyl 5-bromo-1H-indole-3-carboxylate

Executive Summary & Strategic Importance

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-53-3) is a "privileged scaffold" in medicinal chemistry. It serves as a critical divergence point for synthesizing Umifenovir (Arbidol) analogs (antivirals), indomethacin derivatives, and various kinase inhibitors (e.g., EGFR, VEGFR).

The Suzuki-Miyaura coupling at the C5 position is the primary method for diversifying this scaffold. However, this specific substrate presents a unique electronic duality:

-

The C3-Ester Effect: The electron-withdrawing ethoxycarbonyl group at C3 reduces electron density in the benzene ring, theoretically facilitating oxidative addition at the C5-Br bond compared to a naked 5-bromoindole.

-

The N-H Acidity: The same C3-ester significantly increases the acidity of the N1-proton (pKa ~13 vs. ~17 for indole). This increases the risk of N-deprotonation by the base, potentially leading to N-arylation side reactions or the formation of inhibitory Pd-amidates if the catalytic system is not tuned correctly.

This guide provides a validated, high-fidelity protocol designed to suppress these side reactions while maximizing C5-arylation yields.

Critical Reaction Parameters

Catalyst Selection: The "Bite Angle" Factor

For 5-bromoindoles bearing electron-withdrawing groups (EWGs), Pd(dppf)Cl₂·CH₂Cl₂ is the superior choice over the traditional Pd(PPh₃)₄.

-

Why? The large bite angle of the dppf ligand (99°) favors the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.

-

Alternative: For sterically hindered boronic acids (e.g., ortho-substituted), XPhos Pd G2 or Pd₂(dba)₃ + SPhos are required to prevent debromination (hydrodehalogenation).

Base & Solvent Architecture

-

Base: K₂CO₃ (2.0 - 3.0 equiv) is the standard. It is strong enough to activate the boronic acid but mild enough to minimize ester hydrolysis at C3. Avoid NaOH or LiOH, which will rapidly saponify the ethyl ester.

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1) . The presence of water is non-negotiable; it is essential for the formation of the reactive boronate species (transmetalation).

Standardized Experimental Protocol

Protocol A: The "Workhorse" Method (General Arylation)

Best for: Phenylboronic acids, pyridylboronic acids, and electron-rich partners.

Reagents:

-

Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Base: K₂CO₃ (2.5 equiv)[2]

-

Solvent: 1,4-Dioxane : Distilled Water (4:1 ratio)

-

Concentration: 0.1 M - 0.2 M (relative to halide)

Step-by-Step Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add the indole substrate (e.g., 268 mg, 1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Crucial: Oxygen is the primary cause of homocoupling side products.

-

Solvent Addition: Inject degassed 1,4-Dioxane (8 mL) and degassed Water (2 mL) via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive Argon flow) and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol). Reseal and purge with Argon for 1 minute.

-

Reaction: Heat the mixture to 85–90 °C in an oil block or sand bath. Stir vigorously (800 rpm).

-

Monitoring: Check TLC or LC-MS at 2 hours. Most reactions complete within 2–4 hours.

-

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes between 15–30% EtOAc.

Protocol B: The "Difficult Partner" Method (Steric Bulk/Heterocycles)

Best for: 2,6-disubstituted boronic acids or unstable heteroaryl boronates.

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: n-Butanol (or Toluene) / Water (4:1)

-

Temp: 100 °C

Visualized Workflows & Mechanisms

Reaction Workflow Diagram

This diagram illustrates the critical decision points and flow for the synthesis.

Caption: Operational workflow for selecting the optimal catalytic system based on boronic acid sterics.

Mechanistic Pathway (Simplified)

The following diagram highlights the specific entry point of the indole substrate.

Caption: Catalytic cycle highlighting the oxidative addition of the 5-bromoindole substrate.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst poisoning or poor oxidative addition. | Switch to XPhos or SPhos ligands. Ensure strict O₂ exclusion. |

| Debromination (SM -> H) | "Protodehalogenation." Common with heating in alcohols. | Switch solvent to Toluene/Water . Lower temperature to 70°C. |

| Ester Hydrolysis | Base is too strong or reaction too hot. | Use K₃PO₄ or NaHCO₃ instead of K₂CO₃. Reduce water ratio to 10:1. |

| N-Arylation (Side Product) | Competition between C-Pd and N-Pd coupling. | Use a non-polar solvent (Toluene) to reduce N-acidity. Protect Nitrogen (e.g., Boc, SEM) if unavoidable. |

| Homocoupling (Ar-Ar) | Oxygen leak in the system. | Degas solvents vigorously (sparge with Ar for 15 min). Check septum integrity. |

References

-

Ishiyama, T., Miyaura, N., & Suzuki, A. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.Tetrahedron Letters , 36(51), 9367-9370. Link

- Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.Journal of the American Chemical Society , 129(11), 3358-3366. Link

-

BenchChem Application Note. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.Link

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Context: Protocol standards for base/solvent selection).

Sources

- 1. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

Application Note: High-Yield Regioselective N-Alkylation of Ethyl 5-Bromo-1H-Indole-3-Carboxylate

Executive Summary

Ethyl 5-bromo-1H-indole-3-carboxylate is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug development. Its functionalization is critical in synthesizing complex pharmacophores, such as potent inhibitors for Pim-1 kinases[1]. While indoles are inherently ambident nucleophiles, the strategic N-alkylation of this specific substrate unlocks diverse chemical space. This application note provides a field-proven, self-validating protocol for the regioselective N-alkylation of ethyl 5-bromo-1H-indole-3-carboxylate, detailing the mechanistic causality behind reagent selection, reaction conditions, and analytical validation.

Mechanistic Rationale & Regioselectivity

The primary challenge in indole functionalization is controlling regioselectivity between the N1 and C3 positions. However, the structural architecture of ethyl 5-bromo-1H-indole-3-carboxylate naturally dictates the reaction pathway:

-

Electronic Deactivation & Steric Blocking: The electron-withdrawing ethyl ester at the C3 position significantly reduces the electron density of the pyrrole ring, inherently suppressing C3-nucleophilicity[2]. Furthermore, it provides substantial steric hindrance, physically blocking electrophilic attack at C3.

-

Enhanced N-H Acidity: The C3-ester increases the acidity of the N1 proton. Consequently, deprotonation using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (e.g., 3) irreversibly and quantitatively generates a highly reactive indolate anion[3][4].

-

Solvent Causality: DMF is critical as it effectively solvates the sodium cation (

), leaving a "naked" and highly nucleophilic nitrogen atom ready for rapid

Reaction Pathway Visualization

Workflow for the regioselective N-alkylation of ethyl 5-bromo-1H-indole-3-carboxylate.

Optimization Matrix

While NaH/DMF is the gold standard for this transformation, alternative conditions may be required depending on the chemical stability of the specific alkylating agent. The following table summarizes quantitative data and mechanistic trade-offs for various base/solvent systems[2][4][5].

| Base / Solvent System | Temperature Profile | Deprotonation Kinetics | Regioselectivity (N vs C3) | Typical Yield | Mechanistic Insight |

| NaH / DMF | 0 °C | Fast, Irreversible | >99% N-alkylation | 85 - 95% | DMF solvates |

| 80 °C | Slow, Equilibrium | >95% N-alkylation | 70 - 85% | Milder conditions; requires thermal energy to drive the equilibrium. Best for base-sensitive electrophiles. | |

| KOH / PhMe- | RT (Biphasic) | Phase-Transfer | Moderate | 50 - 70% | Avoids anhydrous conditions but risks competitive saponification of the C3-ethyl ester. |

Detailed Experimental Protocol

Note: This protocol is scaled for 10 mmol of substrate. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of Sodium Hydride.

Step 1: System Preparation & Dissolution

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromo-1H-indole-3-carboxylate (2.68 g, 10.0 mmol, 1.0 eq).

-

Seal the flask with a rubber septum, evacuate, and backfill with Argon (repeat 3x).

-

Inject anhydrous DMF (30 mL) to achieve a ~0.33 M solution. Stir until the substrate is fully dissolved.

Step 2: Deprotonation 4. Cool the reaction flask to 0 °C using an ice-water bath. 5. Briefly remove the septum and carefully add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 eq) portion-wise.

-

Causality: Addition at 0 °C safely controls the exothermic deprotonation and regulates the evolution of highly flammable hydrogen gas.

-

Replace the septum. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) for an additional 30-45 minutes. The cessation of bubbling indicates complete indolate formation[2].

Step 3: Electrophilic Alkylation 7. Recool the deeply colored indolate solution to 0 °C. 8. Add the desired Alkyl Halide (e.g., benzyl bromide or methyl iodide, 11.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

-

Causality: Dropwise addition prevents localized heating and suppresses potential over-alkylation or side reactions.

-

Allow the reaction to slowly warm to RT and stir for 2–4 hours.

Step 4: Quench & Workup

10. Once complete (see Section 6), cool the flask to 0 °C and carefully quench the unreacted NaH by the dropwise addition of saturated aqueous

- Causality: DMF is highly soluble in EtOAc. Multiple water washes combined with a

- Wash with brine (50 mL), dry over anhydrous

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel using a Hexane/EtOAc gradient to yield the pure N-alkylated ethyl 5-bromo-1H-indole-3-carboxylate[3].

In-Process Controls & Analytical Validation

To ensure a self-validating system, the following analytical checkpoints must be observed:

-

Visual Cue (Deprotonation): The reaction mixture will transition from a clear/pale solution to a deeper, often yellow/brown hue upon indolate formation, accompanied by vigorous effervescence (

gas). -

TLC Monitoring: The N-alkylated product will consistently exhibit a higher

value compared to the starting material on silica gel (e.g., in 3:1 Hexane:EtOAc). This is due to the loss of the polar hydrogen-bonding N-H group. -

LC-MS Validation:

-

Starting Material: Expected

at m/z 268 / 270 (1:1 isotopic ratio characteristic of a single Bromine atom). -

Product: Expected

shifts to m/z

-

References

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Crystal structure of human Pim-1 kinase in complex with a consensuspeptide and[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-bromo-1H-indole-3-carboxylate (5N5L) Source: RCSB Protein Data Bank URL:[Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

Application Note: Ethyl 5-bromo-1H-indole-3-carboxylate in Anticancer Drug Discovery

This Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing ethyl 5-bromo-1H-indole-3-carboxylate as a core scaffold in the development of anticancer therapeutics.

Executive Summary & Strategic Utility

Ethyl 5-bromo-1H-indole-3-carboxylate (CAS: 103858-54-4) is a "privileged structure" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity profile, allowing for divergent synthesis of complex anticancer agents.

Unlike simple indoles, this scaffold offers three distinct vectors for chemical modification, enabling the construction of focused libraries targeting Tyrosine Kinases (e.g., EGFR, VEGFR) , Tubulin polymerization , and DNA intercalation .

The "Tri-Vector" Reactivity Profile

-

C5-Bromine (The "Warhead" Vector): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl/heteroaryl pharmacophores essential for kinase binding pockets.

-

C3-Ester (The "Linker" Vector): A versatile electrophile. It can be hydrolyzed to the acid (for amide/hydrazide formation), reduced to the alcohol (for ether linkages), or engaged in cyclization to form tricyclic cores (e.g., pyrimidoindoles).

-

N1-Nitrogen (The "Solubility" Vector): Site for alkylation to tune lipophilicity (LogP) or introduce solubilizing groups (e.g., morpholine, piperazine).

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | Ethyl 5-bromo-1H-indole-3-carboxylate |

| CAS Number | 103858-54-4 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1] |

| Storage | 2-8°C, protect from light and moisture. |

| Safety | Irritant (H315, H319, H335).[2] Handle in a fume hood. |

Synthetic Workflows: The Divergent Strategy

The following diagram illustrates the "Hub-and-Spoke" model for generating anticancer libraries from this single precursor.

Figure 1: Divergent synthetic pathways transforming the 5-bromo-indole scaffold into distinct anticancer classes.

Detailed Experimental Protocols

Protocol A: Synthesis of C5-Arylated Indole Esters (Suzuki Coupling)

Target Application: Synthesis of EGFR/VEGFR kinase inhibitors where the C5-aryl group occupies the hydrophobic pocket of the enzyme.

Scientific Rationale: The C5 position is electronically favorable for oxidative addition by Pd(0). However, the free N-H can poison catalysts or lead to side reactions. While protection (e.g., N-Boc) is often recommended, this protocol uses optimized conditions that tolerate the free N-H, saving two synthetic steps.

Reagents:

-

Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a 25 mL microwave vial or round-bottom flask, charge the indole substrate (1.0 mmol, 268 mg), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

-

Solvent Addition: Add 1,4-Dioxane (8 mL) and distilled water (2 mL).

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10 minutes to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg) quickly under inert flow. Seal the vessel.

-

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor). Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expert Tip: If the boronic acid is electron-poor (sluggish reaction), switch the catalyst to Pd(PPh₃)₄ or XPhos Pd G2 .

Protocol B: Synthesis of Indolyl-1,3,4-Thiadiazoles (via C3-Hydrolysis)

Target Application: Pro-apoptotic agents targeting the Bcl-2 family or tubulin. Reference Anchor: Based on methodologies for 5-(3-indolyl)-1,3,4-thiadiazoles [1].

Workflow Diagram:

Figure 2: Sequential transformation of the ester to the bioactive thiadiazole core.[6]

Step-by-Step Procedure:

Phase 1: Hydrolysis to Acid

-

Dissolve Ethyl 5-bromo-1H-indole-3-carboxylate (1.0 g) in THF:MeOH:H₂O (3:1:1, 25 mL).

-

Add LiOH·H₂O (3.0 equiv). Stir at 50°C for 3 hours.

-

Acidify with 1M HCl to pH 2. The acid precipitates as a white solid. Filter and dry.

Phase 2: Formation of Diacylhydrazine

-

Suspend the acid (1.0 equiv) in dry DMF.

-

Add coupling agents: EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min.

-

Add the appropriate Aryl Hydrazide (1.1 equiv) and DIPEA (2.0 equiv).

-

Stir at RT overnight. Pour into ice water to precipitate the intermediate.

Phase 3: Thiadiazole Cyclization

-

Dissolve the intermediate from Phase 2 in anhydrous Toluene.

-

Add Lawesson’s Reagent (0.6 equiv).

-

Reflux (110°C) for 2–4 hours.

-

Workup: Evaporate toluene. The residue is often sticky; purify directly via column chromatography (CH₂Cl₂:MeOH 98:2).

Biological Relevance & SAR Insights

When designing anticancer agents using this scaffold, consider the following Structure-Activity Relationship (SAR) data:

-

5-Bromo Retention: In some contexts (e.g., cryptolepine analogs), retaining the bromine atom enhances cytotoxicity against leukemia cell lines (HL-60) due to increased lipophilicity and halogen bonding capability [2].

-

C3-Heterocycles: Converting the ester to a 1,3,4-thiadiazole or 1,2,4-triazole significantly improves activity against breast cancer lines (MCF-7, MDA-MB-231), often with IC₅₀ values in the low micromolar range (1–5 µM) [1].

-

Indole-3-Carbinol Analogs: Reduction of the ester to the alcohol (carbinol) mimics the natural product Indole-3-carbinol (I3C), known for modulating estrogen metabolism. However, the 5-bromo derivative is often more metabolically stable.

References

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles.[6][7] European Journal of Medicinal Chemistry, 45(11), 5113-5119. Link

-

Palwinder, S., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. ACS Omega, 7(45), 41349–41364. Link

- Vangapandu, S., et al. (2003). 5-Bromo-1H-indole-3-carboxylic acid derivatives: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 11, 423-430.

-

BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Technical Application Note. Link

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-ブロモインドール-3-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

application of ethyl 5-bromo-1H-indole-3-carboxylate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 5-Bromo-1H-indole-3-carboxylate in Medicinal Chemistry

Abstract

Ethyl 5-bromo-1H-indole-3-carboxylate represents a "dual-functionalized privileged scaffold" in modern drug discovery.[1] Its structural utility lies in the orthogonality of its reactive sites: the 5-bromo substituent serves as a robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to explore chemical space, while the 3-ethoxycarbonyl group acts as a versatile anchor for pharmacophore installation (amides, hydrazides, heterocycles).[2] This guide details the synthetic protocols for leveraging this molecule in the development of kinase inhibitors (EGFR, CDK2) and broad-spectrum antivirals (SARS-CoV-2, HBV).[2]

Module 1: Structural Logic & Functionalization Strategy

In medicinal chemistry, this scaffold is valued for its ability to facilitate Divergent Library Synthesis .[2] The indole core mimics the amino acid tryptophan, making it a natural ligand for protein binding pockets.[2]

-

Position 5 (Bromine): The "Diversity Vector." Located on the benzenoid ring, this position is electronically favorable for Palladium-catalyzed cross-couplings.[2] Modifications here typically target hydrophobic pockets in enzymes (e.g., the gatekeeper region of kinases).[2]

-

Position 3 (Ester): The "Pharmacophore Anchor." This moiety is easily converted into hydrogen-bond acceptors/donors (acids, amides, oxadiazoles) essential for interacting with the hinge region of kinases or viral polymerase active sites.[2]

-

Position 1 (Nitrogen): The "Solubility/Selectivity Handle." Alkylation here modulates lipophilicity (LogP) and metabolic stability.

Visualizing the Synthetic Workflow

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Caption: Divergent synthesis map showing orthogonal modification of the C-5, C-3, and N-1 positions.

Module 2: Key Applications in Drug Discovery

Antiviral Therapeutics (Arbidol/Umifenovir Analogs)

Research indicates that indole-3-carboxylate derivatives possess significant antiviral activity.[1]

-

Mechanism: These compounds often act as fusion inhibitors or viral polymerase inhibitors.[1]

-

Evidence: Analogs derived from 5-substituted indole-3-carboxylates have shown micromolar activity against SARS-CoV-2 and Hepatitis B Virus (HBV) .[1] Specifically, 5-methoxy and 5-bromo derivatives can be converted into aminoalkyl esters (Arbidol-like structures) that inhibit viral replication (IC50 ~1-5 µM) [1][2].[1]

-

Application: The ethyl ester is reacted with amino-alcohols or diamines to generate cationic amphiphilic structures capable of interacting with viral lipid envelopes.[1]

Kinase Inhibition (Oncology)

The 5-bromo position is critical for synthesizing "Type I" or "Type II" kinase inhibitors.[1]

-

Target: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2).

-

Strategy: The 5-bromo group is replaced with a heteroaryl moiety (e.g., pyridine, pyrazole) via Suzuki coupling to extend into the kinase hydrophobic pocket.[2] Simultaneously, the C-3 ester is converted to a carboxamide to form hydrogen bonds with the hinge region residues [3][4].[2]